Cyanidin 3-O-galactoside

描述

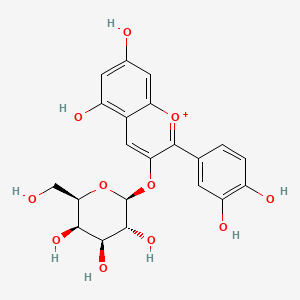

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17+,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWHWFONKJEUEF-WVXKDWSHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950312 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142506-26-1, 27661-36-5 | |

| Record name | Cyanidin 3-galactoside cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142506261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-GALACTOSIDE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM35G4AYEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Phytochemical Distribution and Biosynthesis of Cyanidin 3 O Galactoside

Elucidation of Natural Occurrence Across Plant Species

Cyanidin (B77932) 3-O-galactoside is widely distributed throughout the plant kingdom, contributing to the vibrant coloration of numerous fruits, flowers, and leaves. nih.gov Its presence is a key indicator of a plant's phytochemical profile and is of significant interest due to its potential health benefits.

Distribution Patterns in Fruits and Berries

Cyanidin 3-O-galactoside is particularly abundant in a variety of fruits and berries, where it is a major contributor to their characteristic red and purple hues. solabianutrition.com Notable sources include:

Aronia Berries (Chokeberries): These berries contain exceptionally high concentrations of this compound, making them one of the most potent natural sources of this compound. solabianutrition.commdpi.com

Apples: Red-skinned apple varieties are a significant source of this compound. solabianutrition.comnih.gov

Berries: A wide array of berries, including cranberries, lingonberries, bilberries, and highbush blueberries, contain substantial amounts of this anthocyanin. nih.govnih.gov

Other Fruits: It is also found in hawthorn fruit and the peel of prickly ash. nih.govfrontiersin.org

The concentration of this compound can vary significantly among different fruits and even between cultivars of the same fruit. For instance, a study on highbush blueberry cultivars found that the 'Brigitta' cultivar had the highest content of this compound. nih.gov

Table 1: this compound Content in Various Fruits and Berries

| Fruit/Berry | Scientific Name | This compound Content (mg/100g fresh weight) |

|---|---|---|

| Highbush Blueberry ('Brigitta' cv.) | Vaccinium corymbosum | 28.53 nih.gov |

| Highbush Blueberry (average) | Vaccinium corymbosum | 24.77 nih.gov |

| Blackberry | Rubus fruticosus | 0.40 nih.gov |

Data is based on a comparative study of different berry fruits.

Presence in Other Plant Tissues (e.g., Flowers, Leaves)

Beyond fruits, this compound is also present in the flowers and leaves of various plants, where it plays a role in attracting pollinators and protecting the plant from environmental stressors. nih.gov

Flowers: The flowers of some Dahlia cultivars, such as 'La Baron', accumulate significant amounts of this compound, contributing to their petal coloration. biomedpharmajournal.org It has also been identified in the flowers of Rhododendron arboreum. researchgate.net

Leaves: The leaves of certain tea plant (Camellia sinensis) varieties, particularly those with purple foliage like 'Zijuan', contain this compound as one of the major anthocyanins. frontiersin.org It is also found in the red leaves of Phoebe bournei. mdpi.comnih.gov

Galls: Interestingly, this compound has been identified in the red insect galls on Japanese beech (Fagus crenata), suggesting a potential role in the plant's defense response. oup.com

Influential Factors on Accumulation Dynamics

The concentration of this compound in plant tissues is not static but is influenced by a complex interplay of developmental, environmental, and genetic factors.

The accumulation of this compound is often tightly linked to the developmental stage and ripening process of fruits. In many fruits, the concentration of this anthocyanin increases significantly during maturation.

For example, in 'Pink Lady' apples, the concentration of this compound increases during maturation and ripening, coinciding with the development of red skin color. ashs.org Similarly, in some strawberry cultivars, the content of this compound, along with other anthocyanins, increases as the fruit ripens. mdpi.com In purple passion fruit, the highest levels of cyanidin-3-O-glucoside, a related anthocyanin, are found at the ripening stage. maxapress.com The accumulation of cyanidin-3-O-rutinoside and cyanidin-3-O-glucoside also increases during the ripening of figs. researchgate.net

Environmental factors play a crucial role in modulating the biosynthesis and accumulation of this compound in plants.

Light: Light exposure is a key factor, as it can stimulate the expression of genes involved in the anthocyanin biosynthesis pathway. ashs.org

Temperature: Temperature also has a significant impact, with studies showing that both high and low temperatures can affect anthocyanin content. nih.gov For instance, storage of red-fleshed apples at elevated temperatures led to a decrease in this compound content. nih.gov

Cultivation Practices: Agricultural practices can influence the levels of this compound. ashs.org

The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate this compound. Different species and even different cultivars within the same species can exhibit substantial variations in their anthocyanin profiles. nih.gov

Studies on cranberry germplasm have revealed significant genetic variation in the proportions of different anthocyanins, including those derived from cyanidin. ashs.org Similarly, research on various roselle (Hibiscus sabdariffa) genotypes has shown a wide range of anthocyanin levels, highlighting the strong genetic control over this trait. insightsociety.orgresearchgate.net The color variations between red and green prickly ash fruits are attributed to differences in the content of cyanidin-3-O-galactoside and cyanidin-3-O-glucoside, which are linked to the differential expression of key biosynthetic genes. frontiersin.org Furthermore, in tea plants, the genetic background determines the accumulation of cyanidin-3-O-galactoside, with certain varieties possessing the necessary genes for its synthesis. frontiersin.org

Environmental and Cultivation Conditions

Unraveling the Biosynthetic Pathway Mechanisms

This compound, a prominent member of the anthocyanin family, is responsible for many of the red, purple, and blue hues observed in various fruits, flowers, and vegetables. nih.govresearchgate.net Its formation in plants is the result of a complex and highly regulated series of enzymatic reactions known as the flavonoid biosynthetic pathway, which is a branch of the broader phenylpropanoid pathway. frontiersin.orgmdpi.com Understanding the mechanisms of this pathway is crucial for fields ranging from plant science to metabolic engineering.

The journey to synthesizing this compound begins with fundamental precursor molecules derived from primary metabolism, which are channeled into the specialized phenylpropanoid pathway.

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway. nih.gov This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key intermediate. nih.govfrontiersin.org The process is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.govmdpi.com

Following this initial step, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid. nih.govnih.gov Finally, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, yielding p-coumaroyl-CoA. nih.gov This molecule stands at a critical juncture, ready to enter the flavonoid-specific branch of the pathway. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . mdpi.com This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate that cyclizes to become naringenin (B18129) chalcone. nih.govmdpi.com

Immediately following its synthesis, the unstable naringenin chalcone is stereospecifically isomerized into (2S)-naringenin. nih.gov This crucial cyclization reaction is catalyzed by chalcone isomerase (CHI) , which ensures the correct three-dimensional structure required for subsequent enzymatic modifications. nih.govfrontiersin.orgnih.gov

Table 1: Key Enzymes in the Initial Steps of this compound Biosynthesis

| Enzyme | Abbreviation | Precursor(s) | Product | Pathway Stage |

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | Cinnamic acid | Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Phenylpropanoid |

| 4-coumarate-CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Phenylpropanoid |

| Chalcone synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Flavonoid |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin | Flavonoid |

Once the basic flavanone (B1672756) structure (naringenin) is formed, a series of hydroxylation and reduction reactions lead to the core anthocyanidin structure, which is then stabilized by glycosylation.

From naringenin, the pathway proceeds through several modifications to produce dihydroflavonols. Specifically for cyanidin synthesis, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. nih.gov This dihydroquercetin is then reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801), a colorless precursor. nih.gov

The conversion of colorless leucocyanidin into the colored anthocyanidin, cyanidin, is a critical oxidation step catalyzed by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX). nih.govfrontiersin.orgnih.gov This 2-oxoglutarate-dependent oxygenase reaction is essential for the generation of the chromophore responsible for the pigment's color. nih.gov The product, cyanidin, is highly unstable in its aglycone form. acs.org

To achieve stability, the newly formed cyanidin must be quickly glycosylated. nih.gov This final step in the formation of this compound is catalyzed by a specific glycosyltransferase. nih.gov The enzyme UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT) transfers a galactose moiety from an activated sugar donor, UDP-galactose, to the 3-hydroxyl group of the cyanidin molecule. nih.govnih.gov This glycosylation not only stabilizes the compound but also increases its water solubility, allowing for its transport and storage in the plant cell's vacuole. nih.gov

The specificity of this enzyme is paramount. While some glycosyltransferases can use multiple sugar donors or accept various flavonoid substrates, the synthesis of this compound relies on a transferase that specifically utilizes UDP-galactose. nih.govmdpi.com Research has identified specific UFGalT enzymes, such as DcUCGalT1 from carrot, which show high activity with cyanidin and UDP-galactose, but lower activity with other substrates or sugar donors. researchgate.net This enzymatic specificity is a key determinant of the final anthocyanin profile in a given plant tissue. mdpi.com

Table 2: Key Enzymes in the Final Steps of this compound Biosynthesis

| Enzyme | Abbreviation | Precursor(s) | Product | Pathway Stage |

| Anthocyanidin Synthase | ANS / LDOX | Leucocyanidin | Cyanidin | Anthocyanin Synthesis |

| UDP-galactose:flavonoid 3-O-galactosyltransferase | UFGalT | Cyanidin, UDP-galactose | This compound | Anthocyanin Glycosylation |

Core Anthocyanidin Synthesis and Glycosylation

Contributions of UDP-Glucose 4-Epimerase (UGE) in UDP-Galactose Supply

The final step in the biosynthesis of this compound involves the transfer of a galactose moiety from UDP-galactose to the cyanidin molecule. This crucial step is catalyzed by the enzyme UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT). nih.gov The availability of the sugar donor, UDP-galactose, is therefore a critical determinant of the rate of this compound synthesis.

UDP-glucose 4-epimerase (UGE), also known as UDP-galactose 4-epimerase (GALE), is the enzyme responsible for the reversible conversion of UDP-glucose to UDP-galactose. nih.govmdpi.comuniprot.orgwikipedia.org This reaction is essential for providing the necessary UDP-galactose for the galactosylation of cyanidin. In apple skin, for instance, the accumulation of cyanidin 3-galactoside is influenced by the activity of UGE. nih.gov Studies have shown that while the transcript levels of enzymes like anthocyanidin synthase (ANS) often correlate with anthocyanin accumulation, the activity of UGE and the levels of UDP-galactose may not always show a similar trend, suggesting a complex regulatory network. nih.gov

The enzyme UGE is a key player in the Leloir pathway of galactose metabolism and is found across bacteria, fungi, plants, and mammals. wikipedia.org In plants, UGE is vital for the de novo biosynthesis of UDP-galactose, which serves as a precursor for various carbohydrates, glycolipids, and glycosides. plos.org Research in rice has identified a chloroplast-localized UGE that is involved in the biosynthesis of galactolipids, essential components of thylakoid membranes, highlighting the diverse roles of this enzyme in plant metabolism. plos.org In some organisms, like Escherichia coli BL21 (DE3) which lacks the GalE gene for UGE, the production of galactosylated flavonoids like hyperoside (B192233) requires the co-expression of the GalE gene. nih.gov

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to ensure its production occurs at the appropriate time and in the correct tissues. This regulation involves a complex interplay of transcription factors, post-transcriptional and post-translational modifications, and signaling molecules.

Transcriptional Regulation (e.g., MYB genes, UFGT gene expression)

The expression of the structural genes encoding the enzymes of the anthocyanin biosynthetic pathway is primarily controlled by a group of transcription factors. nih.govnih.gov The most prominent among these are the R2R3-MYB transcription factors, which often act in concert with basic helix-loop-helix (bHLH) and WD40-repeat proteins to form a regulatory complex known as the MBW complex. nih.govfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org This complex binds to the promoter regions of the structural genes, thereby activating their transcription. frontiersin.org

MYB transcription factors play a pivotal role in determining the spatial and temporal patterns of anthocyanin production. frontiersin.org For example, in poplar mutants with red leaves, the accumulation of cyanidin-3-O-glucoside and other anthocyanins was linked to the high expression of the R2R3-MYB gene, PdMYB113. nih.gov Similarly, in sweet cherry, the PavMYB.C2 gene was identified as a key transcriptional activator that upregulates the expression of UFGT, leading to increased levels of cyanidin-3-glucoside and enhanced fruit coloration. plos.org In kiwifruit, MYB transcription factors were found to positively regulate the biosynthesis of cyanidin-3-O-galactoside. frontiersin.org

The gene encoding UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) is a critical control point in anthocyanin biosynthesis. frontiersin.orge3s-conferences.org Its expression is often the final and decisive step for the production of stable, colored anthocyanins. frontiersin.orgnih.gov Studies in various plants, including Japanese apricot, litchi, and grape, have shown a strong correlation between UFGT gene expression and anthocyanin accumulation. frontiersin.orgnih.govnih.gov In some cases, the absence of anthocyanins in certain cultivars is directly attributed to the lack of UFGT expression. nih.gov The expression of UFGT itself is under the control of the MBW complex and can be induced by various signals, including plant hormones. frontiersin.org

Post-Transcriptional and Post-Translational Modulations

Beyond transcriptional control, the biosynthesis of this compound is also regulated at the post-transcriptional and post-translational levels. Post-transcriptional regulation can involve microRNAs (miRNAs) that target the messenger RNA (mRNA) of biosynthetic genes, thereby modulating their expression. frontiersin.org

Post-translational modifications (PTMs) of the enzymes and regulatory proteins involved in the pathway provide another layer of control. frontiersin.org These modifications, such as phosphorylation, ubiquitination, and SUMOylation, can alter the activity, stability, and localization of proteins. frontiersin.orgmdpi.com For instance, the stability of MYB transcription factors can be modulated by ubiquitination, a process where a small protein called ubiquitin is attached to the target protein, often marking it for degradation. frontiersin.orgplos.org In Arabidopsis, the degradation of the MYB75 protein in the dark is mediated by an E3 ubiquitin ligase. plos.org Phosphorylation, the addition of a phosphate (B84403) group, can also regulate the activity of the MBW complex. mdpi.complos.org This intricate network of PTMs allows for rapid and fine-tuned adjustments to the rate of anthocyanin biosynthesis in response to developmental and environmental cues. frontiersin.orgmdpi.com In some cases, a lack of anthocyanin accumulation despite the presence of transcripts for biosynthetic genes suggests that regulation is occurring at the translational or post-translational level. nih.gov

Hormonal and Sugar Signaling Crosstalk in Anthocyanin Accumulation

The accumulation of anthocyanins, including this compound, is influenced by a complex network of signaling pathways, with plant hormones and sugars playing significant roles. frontiersin.orgfrontiersin.org Hormones such as abscisic acid (ABA) and ethylene (B1197577) are known to affect the expression of transcription factors and structural genes in the anthocyanin pathway. nih.govfrontiersin.org

Sugars, particularly sucrose, glucose, and fructose, act not only as building blocks for the glycosylation of anthocyanidins but also as signaling molecules that can induce the expression of biosynthetic genes. frontiersin.orgsantannapisa.itfrontiersin.org Studies in Arabidopsis and grape cell suspensions have demonstrated that sugars can enhance anthocyanin content by up-regulating the expression of genes in the flavonoid/anthocyanin pathway, including key transcription factors like MYB75/PAP1. frontiersin.orguu.nl This sugar-induced anthocyanin accumulation is often specific to certain sugars and is not merely an osmotic effect. frontiersin.org The signaling pathways for sugar-induced anthocyanin accumulation appear to be complex and can be independent of known sugar sensors like hexokinase. uu.nl There is also evidence of crosstalk between sugar signaling and hormonal pathways, such as those involving jasmonates (JA) and gibberellins (B7789140) (GA), in the regulation of anthocyanin biosynthesis. frontiersin.org

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

The valuable properties of this compound have driven efforts to enhance its production using metabolic engineering and synthetic biology approaches. acs.orgnih.gov These strategies aim to overcome the limitations of traditional extraction from plant sources, which can be time-consuming and unsustainable. acs.orgnih.gov

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce this compound and other anthocyanins. frontiersin.orgmdpi.com This typically involves introducing the necessary biosynthetic genes from plants into the microbial host. frontiersin.orgcapes.gov.br For example, the biosynthetic pathway for this compound from (+)-catechin has been successfully constructed in E. coli by introducing anthocyanidin synthase (ANS) and a specific UDP-galactose:cyanidin galactosyltransferase. acs.orgnih.gov

Several strategies have been employed to optimize production in these microbial systems. These include:

Enhancing the supply of precursors and cofactors: Increasing the intracellular pool of UDP-galactose is a key strategy. This has been achieved by overexpressing genes involved in its synthesis, such as UDP-glucose 4-epimerase (galE), phosphoglucomutase (pgm), and UDP-glucose pyrophosphorylase (galU). nih.govacs.orgnih.gov

Enzyme selection and engineering: Screening for more efficient enzymes from different plant sources or engineering existing enzymes can improve pathway flux. frontiersin.org

Balancing gene expression: Modulating the expression levels of the introduced genes is often necessary to avoid the accumulation of intermediate products and to direct the metabolic flow towards the desired final product. frontiersin.orgacs.org

Host strain optimization: Knocking out competing metabolic pathways in the host organism can further enhance the production of the target compound. acs.orgnih.gov

Through these combined approaches, significant increases in the production of this compound and other related anthocyanins have been achieved in microbial systems, offering a promising alternative for their sustainable production. acs.orgnih.govnih.gov

Advanced Methodologies for Research on Cyanidin 3 O Galactoside

Sophisticated Extraction and Isolation Techniques

The initial and critical step in studying cyanidin (B77932) 3-O-galactoside is its efficient extraction and isolation from natural sources. The primary goal is to maximize the yield and purity of the compound while minimizing degradation.

Optimization Strategies for Yield and Purity

Conventional extraction methods often involve the use of acidified organic solvents like methanol (B129727) or ethanol (B145695). nih.gov However, to enhance extraction efficiency, various parameters are meticulously optimized. Studies have shown that factors such as solvent composition, solid-to-liquid ratio, temperature, and extraction time significantly influence the yield of anthocyanins. nih.gov For instance, a mixture of methanol, water, and acetic acid has been identified as an effective solvent system. nih.gov It has been observed that while mild temperatures can increase the total amount of extracted anthocyanins, high concentrations of ethanol and prolonged extraction times can lead to the degradation of sensitive compounds like cyanidin glycosides. nih.gov

To systematically determine the best extraction conditions, researchers often employ experimental designs like Fractional Factorial Design (FFD) and Box-Behnken design (BBD). One study aimed to optimize the extraction of anthocyanins from Pistacia lentiscus L. oilcakes found that an extraction time of 15 minutes with 70% ethanol and a specific liquid-to-solid ratio yielded the highest amounts of total flavonol and anthocyanin content. mdpi.com In this case, cyanidin-3-O-galactoside was one of the most abundant compounds. mdpi.com

Emerging Technologies

To overcome the limitations of conventional methods, such as the use of toxic solvents and potential thermal degradation, several innovative extraction technologies have emerged. nih.gov

Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comscielo.br Supercritical CO2 is non-toxic, and its solvating power can be tuned by altering pressure and temperature. mdpi.com The addition of a co-solvent like ethanol can further enhance the extraction of polar compounds like cyanidin 3-O-galactoside. mdpi.comencyclopedia.pub Research on chokeberry pomace demonstrated that SFE with CO2 and ethanol as a modifier successfully extracted phenolic compounds, including anthocyanins. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.govresearchgate.net This technique often leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods. mdpi.com A study on Aronia melanocarpa (black chokeberry) optimized UAE conditions to achieve a high yield of this compound (13.21 mg/g) at a low temperature of 18.8 °C. researchgate.netmdpi.com This highlights the effectiveness of UAE for extracting heat-sensitive compounds. mdpi.com The key parameters to optimize in UAE include temperature, time, solvent composition, liquid-to-solid ratio, and ultrasound power. nih.gov

Rigorous Analytical Characterization and Quantification Methods

Following extraction, precise and reliable analytical methods are essential for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins. oup.comacademicjournals.org It separates compounds based on their affinity for a stationary phase and a mobile phase.

HPLC with Diode-Array Detection (DAD): HPLC coupled with a Diode-Array Detector (DAD) is widely used for the identification and quantification of this compound. oup.comresearchgate.net The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, providing spectral information that aids in peak identification. For anthocyanins, detection is typically performed at around 520 nm. mdpi.comoup.com In a study on wild Vaccinium vitis-idaea L. (lingonberry), HPLC-DAD analysis identified cyanidin-3-O-galactoside as the most prevalent anthocyanin. researchgate.net

HPLC with Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometry (MS) detector provides a higher level of specificity and sensitivity. academicjournals.orgnih.gov The MS detector ionizes the molecules eluting from the HPLC column and separates them based on their mass-to-charge ratio (m/z), allowing for definitive identification and structural elucidation. academicjournals.org For example, in the analysis of waxberry fruit, the identification of this compound was confirmed by its mass spectrum, which showed a molecular ion [M]+ at m/z 449 and a fragment ion at m/z 287, corresponding to the cyanidin aglycone after the loss of the galactose moiety. agriculturejournals.cz

Ultra-Performance Liquid Chromatography (UPLC) Hyphenated with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. mdpi.comnih.gov When hyphenated with advanced mass spectrometry techniques, UPLC offers powerful capabilities for complex sample analysis.

UPLC-MS/MS and UPLC-QqQ-MS/MS: Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, providing enhanced selectivity and is ideal for quantifying compounds in complex matrices. researchgate.netnih.gov In a triple quadrupole (QqQ) mass spectrometer, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), offering excellent sensitivity and specificity for quantitative analysis. rsc.orgacs.org A UPLC-QqQ-MS/MS method was developed for the simultaneous determination of 18 compounds, including cyanidin-3-O-galactoside, in lingonberry, demonstrating good linearity, sensitivity, and precision. rsc.org

UPLC-Q-Exactive Orbitrap MS: The Q-Exactive Orbitrap mass spectrometer combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. This setup provides highly accurate mass measurements, which is crucial for the confident identification of compounds by determining their elemental composition. nih.govrsc.org This technology was used to rapidly identify 95 bioactive compounds in lingonberry, including cyanidin-3-O-galactoside, based on their precise molecular weight and fragmentation patterns. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. srce.hrrsc.org While HPLC and MS methods are excellent for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming the exact structure and stereochemistry. rsc.org

For this compound, 1D (¹H NMR) and 2D NMR (like COSY, HSQC, and HMBC) experiments are used to assign all the proton and carbon signals of the cyanidin aglycone and the galactose sugar moiety. rsc.orgmdpi.com The anomeric proton signal in the ¹H NMR spectrum, along with its coupling constant, can confirm the β-configuration of the glycosidic bond at the C-3 position. mdpi.com Although less common for routine analysis due to lower sensitivity and the need for highly pure samples, NMR is the gold standard for confirming the structure of isolated compounds. srce.hrrsc.org

Table 1: Comparison of Advanced Extraction Techniques for this compound

| Technique | Principle | Advantages | Key Optimization Parameters |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO2) as a solvent. mdpi.com | "Green" technology, non-toxic, tunable selectivity. mdpi.comscielo.br | Pressure, temperature, co-solvent type and concentration. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govresearchgate.net | Higher yields, shorter extraction times, lower temperatures. nih.govmdpi.com | Temperature, time, solvent, liquid/solid ratio, ultrasound power. nih.gov |

Table 2: Advanced Analytical Techniques for this compound

| Technique | Detection Principle | Primary Application | Key Features |

|---|---|---|---|

| HPLC-DAD | UV-Vis absorbance measurement across a range of wavelengths. oup.comresearchgate.net | Quantification and preliminary identification. | Provides spectral information for peak identity confirmation. researchgate.net |

| UPLC-QqQ-MS/MS | Monitors specific precursor-to-product ion transitions (MRM). rsc.orgacs.org | Highly sensitive and specific quantification. acs.org | Ideal for complex matrices and trace-level analysis. researchgate.net |

| UPLC-Q-Exactive Orbitrap MS | High-resolution, accurate mass measurement. nih.govrsc.org | Confident identification and structural confirmation. | Enables elemental composition determination. rsc.org |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. srce.hr | Definitive structural elucidation. rsc.org | Provides detailed information on molecular structure and stereochemistry. rsc.orgmdpi.com |

Chemometric Tools in Phytochemical Profiling (e.g., Principal Component Analysis)

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric tools like Principal Component Analysis (PCA) are invaluable for analyzing complex phytochemical profiles obtained from techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). mdpi.comrsc.orginformahealthcare.com

Principal Component Analysis is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variance. informahealthcare.com It transforms the original variables (e.g., concentrations of different phytochemicals) into a smaller set of new, uncorrelated variables called principal components (PCs). informahealthcare.comoeno-one.eu The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. oeno-one.eu

By plotting the samples on a score plot (e.g., PC1 vs. PC2), it is possible to visualize similarities and differences between them, identify clusters, and detect outliers. informahealthcare.com The corresponding loading plot reveals which original variables (phytochemicals) are responsible for the observed separation in the score plot. researchgate.net

In studies involving this compound, PCA has been used to:

Differentiate between cultivars or species: PCA can effectively distinguish between different plant varieties based on their unique anthocyanin profiles, including the content of this compound. mdpi.comoeno-one.eumdpi.com For instance, a study on hawthorn peels used PCA to show a clear separation between red and yellow cultivars based on their differing anthocyanin content, with cyanidin-3-O-galactoside being a key differentiating compound. mdpi.com

Assess the impact of environmental or processing factors: PCA can help understand how factors like geographical origin, harvest time, or extraction methods influence the phytochemical composition of a sample. rsc.orgcore.ac.uk

Identify marker compounds: By examining the loading plots, researchers can identify the specific compounds, such as this compound, that are most influential in discriminating between sample groups. mdpi.com In a study of blueberry cultivars, PCA and other multivariate analyses identified delphinidin (B77816) 3-O-galactoside and malvidin (B83408) 3-O-glucoside as markers for different harvest seasons. mdpi.com

The combination of advanced analytical techniques with chemometric tools like PCA provides a powerful approach for the comprehensive phytochemical profiling of natural products containing this compound, enabling a deeper understanding of their composition and the factors that influence it. rsc.orginformahealthcare.com

Table 2: Applications of PCA in Phytochemical Research of this compound

| Research Area | Application of PCA | Key Findings Related to this compound |

| Cultivar Differentiation | Grouping of different cultivars based on their phytochemical profiles. | This compound was a predominant and differentiating compound in hawthorn and Sorbus cultivars. mdpi.commdpi.com |

| Geographical Origin Analysis | Distinguishing samples from different geographical locations. | The composition of anthocyanins, including cyanidin-3-O-glucoside, helped differentiate wine-making grape cultivars. oeno-one.eu |

| Harvest and Maturity Studies | Evaluating the effect of harvest time and maturity on phytochemical content. | Anthocyanin profiles, including cyanidin 3-O-glucoside, were shown to vary with maturity in plums. core.ac.uk |

| Identification of Bioactive Markers | Correlating phytochemical profiles with biological activities. | PCA helped to correlate the content of compounds like cyanidin-3-O-galactoside with antioxidant activity. rsc.orgmdpi.com |

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Non Human Studies

Cellular and Molecular Interaction Profiles

The biological effects of Cyanidin (B77932) 3-O-galactoside are rooted in its ability to interact with and influence the function of essential cellular components. These interactions range from direct binding to macromolecules to the modulation of organelle function.

Direct Binding to Biological Macromolecules

Research has demonstrated that Cyanidin 3-O-galactoside can directly bind to various biological macromolecules, including proteins and nucleic acids, thereby influencing their activity.

One of the well-documented interactions is with enzymes. For instance, this compound has been shown to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. nih.govtandfonline.comtandfonline.comnih.gov A kinetic analysis revealed that it acts as a mixed-type inhibitor against intestinal sucrase. nih.govtandfonline.comtandfonline.com This inhibitory action is significant in the context of managing postprandial hyperglycemia. mdpi.com Studies have reported an IC50 value of 0.50 ± 0.05 mM for the inhibition of intestinal sucrase by this compound. nih.govtandfonline.comnih.gov

Beyond enzymes, this anthocyanin has been found to interact with cellular receptors. A closely related compound, cyanidin-3-O-glucoside (C3G), has been shown to directly bind to the ligand-binding domain of estrogen receptor alpha 36 (ERα36). oncotarget.comgenscript.comnih.gov This interaction is crucial in the context of certain cancers, where it can inhibit downstream signaling pathways. oncotarget.comgenscript.com Another study demonstrated that C3G can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting phytoestrogenic activity. frontiersin.org While these studies focus on the glucoside form, the shared cyanidin core suggests potential similar interactions for the galactoside derivative.

The interaction with nucleic acids is less extensively documented for this compound specifically, but the broader class of anthocyanins, including cyanidin and its glycosides, is known to possess DNA protective roles against oxidative stress-induced damage. researchgate.net

Modulation of Cellular Organelle Function

The influence of this compound and its related glycosides extends to the function of cellular organelles, particularly mitochondria. Mitochondria are central to cellular energy production and are also key regulators of apoptosis. nih.gov

A related compound, C3G, has been shown to enhance mitochondrial function and biogenesis in a human hepatocyte cell line. nih.gov Treatment with C3G led to an increase in mitochondrial membrane potential and ATP production. nih.gov Furthermore, in cervical squamous cell carcinoma cells, C3G was found to decrease mitochondrial membrane potential and mitochondrial mass, contributing to the accumulation of reactive oxygen species (ROS). bohrium.com In pancreatic islets under hyperglycemic conditions, C3G was observed to alleviate oxidative stress triggered by mitochondrial damage, as evidenced by the restoration of mitochondrial membrane potential. rsc.org

Studies on osteoblasts have also implicated lysosomes in the cellular response to C3G. RNA sequencing of MC3T3-E1 cells treated with C3G revealed changes in genes related to lysosomal function, such as lysosomal lumen acidification and organization. frontiersin.org

Elucidation of Specific Signaling Pathway Modulations

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for regulating cellular processes such as growth, proliferation, and stress responses.

Intracellular Signal Transduction Cascades

The PI3K/Akt signaling pathway is a key cascade that is frequently modulated by cyanidin glycosides. In various cell types, the closely related C3G has been shown to influence this pathway. For example, in triple-negative breast cancer cells, C3G inhibits EGFR/AKT signaling. oncotarget.comgenscript.com In human adipocytes, C3G has been found to restore Akt phosphorylation, which is crucial for insulin (B600854) sensitivity. mdpi.comd-nb.info Specifically, C3G reverted the reduction in Akt phosphorylation induced by palmitic acid in SGBS cells. d-nb.info The activation of the PI3K/Akt pathway by C3G and its metabolites has also been implicated in the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. nih.gov

The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is another target. In osteoblasts, C3G has been shown to up-regulate the expression of osteocalcin (B1147995) in an ERK1/2 pathway-dependent manner. acs.org Furthermore, C3G can activate the ERK/Nrf2 antioxidant signaling pathway in neuronal cells. nih.gov In vascular endothelial cells, C3G stimulates the phosphorylation of ERK1/2, which is linked to the activation of endothelial nitric oxide synthase (eNOS). ahajournals.org

Receptor-Mediated Signaling Events

As mentioned previously, cyanidin glycosides can directly interact with cellular receptors, initiating downstream signaling events. The binding of C3G to ERα36 in triple-negative breast cancer cells leads to the inhibition of the EGFR/AKT signaling pathway. oncotarget.comgenscript.com This demonstrates a clear link between receptor binding and the modulation of intracellular cascades.

Furthermore, C3G has been shown to activate AMPK, a key cellular energy sensor, through the adiponectin receptor signaling pathway. nih.govmdpi.com This activation contributes to its effects on glucose metabolism.

Involvement in Cellular Stress Response Pathways

This compound and its related compounds are potent modulators of cellular stress response pathways, particularly those related to oxidative and endoplasmic reticulum (ER) stress.

A central pathway in the antioxidant defense system is the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. scirp.orgmdpi.com Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released and translocates to the nucleus, where it activates the expression of antioxidant enzymes. scirp.orgmdpi.com C3G has been shown to activate the Nrf2 pathway, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase. scirp.orgmdpi.commdpi.com This activation can be mediated through the PI3K/Akt and JNK pathways. nih.gov

In response to ER stress, which can be induced by factors like high levels of palmitic acid, cells activate the unfolded protein response (UPR). C3G has been found to ameliorate pancreatic beta-cell dysfunction by modulating ER stress pathways. mdpi.com Specifically, it downregulates the expression of the pro-apoptotic marker C/EBP homologous protein (CHOP), which is part of the PERK branch of the UPR. mdpi.com In neuronal cells, C3G has been shown to suppress the upregulation of ER stress proteins like calpain, caspase-12, and CHOP induced by glutamate. nih.gov

The table below summarizes the key signaling pathways modulated by Cyanidin-3-O-galactoside and its closely related glucoside, C3G, as identified in various in vitro and preclinical non-human studies.

| Signaling Pathway | Modulated Component(s) | Observed Effect(s) | Cell/System Type | Reference(s) |

| PI3K/Akt Pathway | Akt phosphorylation | Restored in the presence of lipotoxicity | Human adipocytes | mdpi.comd-nb.info |

| EGFR/AKT | Inhibited | Triple-negative breast cancer cells | oncotarget.comgenscript.com | |

| PI3K/Akt | Activated, leading to Nrf2 translocation | Macrophages | nih.gov | |

| MAPK/ERK Pathway | ERK1/2 phosphorylation | Increased, leading to osteocalcin expression | Osteoblasts | acs.org |

| ERK/Nrf2 | Activated | Neuronal cells | nih.gov | |

| ERK1/2 phosphorylation | Increased, leading to eNOS activation | Vascular endothelial cells | ahajournals.org | |

| Receptor-Mediated Signaling | ERα36 | Direct binding, inhibition of downstream signaling | Triple-negative breast cancer cells | oncotarget.comgenscript.com |

| Adiponectin Receptor | Activated, leading to AMPK activation | Hepatocytes | nih.govmdpi.com | |

| Cellular Stress Response | Keap1-Nrf2 Pathway | Nrf2 activation, increased antioxidant enzyme expression | Various (e.g., intestinal epithelial cells, neuronal cells) | scirp.orgmdpi.commdpi.com |

| ER Stress (PERK Pathway) | Downregulation of CHOP expression | Pancreatic beta-cells | mdpi.com | |

| ER Stress | Suppression of calpain, caspase-12, and CHOP | Neuronal cells | nih.gov |

Enzymatic and Receptor Target Elucidation

The biological effects of this compound are, in part, attributable to its ability to interact with and modulate the activity of various enzymes and cellular transporters. These interactions are crucial in understanding its potential health benefits.

Enzyme Inhibition and Activation Studies

This compound has demonstrated significant inhibitory activity against several enzymes implicated in metabolic and pro-oxidative processes. One of the most studied targets is α-glucosidase, an enzyme involved in carbohydrate digestion. Research has shown that this compound can inhibit intestinal sucrase with a half-maximal inhibitory concentration (IC50) of 0.50 mM. tandfonline.comnih.govtandfonline.comnih.govcapes.gov.br This inhibition is characterized as a mixed-type, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.comnih.govtandfonline.comcapes.gov.br Furthermore, when used in combination with acarbose, a known α-glucosidase inhibitor, this compound exhibits a synergistic inhibitory effect on both maltase and sucrase. tandfonline.comnih.govtandfonline.comnih.govcapes.gov.br

In addition to α-glucosidase, this anthocyanin has been identified as an inhibitor of pancreatic lipase (B570770), an enzyme crucial for fat digestion. rsc.orgresearchgate.net Studies have also pointed towards its ability to inhibit xanthine (B1682287) oxidase, an enzyme that contributes to the production of uric acid and reactive oxygen species. nih.govcncb.ac.cn Extracts rich in this compound have also shown inhibitory effects on 15-lipoxygenase. nih.gov

| Enzyme | Organism/System | IC50/EC50 | Type of Inhibition | Source |

| α-Glucosidase (Sucrase) | Rat Intestine | 0.50 ± 0.05 mM | Mixed-type | tandfonline.comnih.govtandfonline.comnih.govcapes.gov.br |

| α-Glucosidase | Aronia melanocarpa extract | 1.54 µg/mL (EC50) | Not specified | researchgate.net |

| Pancreatic Lipase | In vitro | Potent inhibitor | Not specified | rsc.orgresearchgate.net |

| Xanthine Oxidase | In vitro (extracts) | Significant inhibition | Not specified | nih.govcncb.ac.cn |

| 15-Lipoxygenase | In vitro (extracts) | High capacity | Not specified | nih.gov |

Interaction with Transporters and Ion Channels

The interaction of this compound with cellular transporters and ion channels is an emerging area of research. Its structural analog, cyanidin-3-O-glucoside, has been shown to be transported by glucose transporters like SGLT1 and GLUT2. mdpi.com While direct evidence for this compound is still being gathered, it is plausible that it utilizes similar transport mechanisms due to its glycosidic linkage.

Studies on related cyanidin glycosides have provided insights into their interactions with ion channels. For instance, cyanidin-3-O-glucoside has been observed to inhibit ATP-induced increases in intracellular calcium concentration ([Ca2+]i) in PC12 cells, suggesting an interaction with calcium channels. semanticscholar.orgkoreamed.orgkoreascience.kr It was found to inhibit these responses even after the removal of extracellular calcium or the depletion of intracellular stores. semanticscholar.org Furthermore, research on planar lipid models has shown that cyanidin and its glucosides can be incorporated into cell membranes, forming conductive units or "channel-like" events, which could influence membrane fluidity and the function of embedded proteins like transporters and channels. nih.gov

Mechanisms of Antioxidant Action at the Cellular and Molecular Level

The antioxidant properties of this compound are a cornerstone of its biological activity. cncb.ac.cniss.it These effects are exerted through multiple mechanisms, including direct radical scavenging, modulation of endogenous antioxidant systems, and metal chelation. nih.govmdpi.com

Free Radical Scavenging Mechanisms

This compound is a potent scavenger of free radicals. iss.it Its chemical structure, particularly the hydroxyl groups on the B-ring, allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). mdpi.com This direct antioxidant activity has been demonstrated in various assays. For example, it has shown strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging activity, in some cases higher than other flavonoids and vitamin E. nih.goviss.it It is also effective at quenching singlet molecular oxygen and other reactive oxygen species like hydrogen peroxide, superoxide anions, and hydroxyl radicals. nih.govtandfonline.com The antioxidant activity, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay, is also notable. nih.gov

Regulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound can enhance the body's own antioxidant defenses. Studies on its close relative, cyanidin-3-O-glucoside, have shown that it can up-regulate the expression and activity of key antioxidant enzymes. nih.govscirp.org This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govbiorxiv.org The mechanism often involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. mdpi.comnih.gov By stimulating this pathway, cyanidin glycosides can lead to a sustained increase in cellular antioxidant capacity. mdpi.comnih.govscirp.org

Anti-inflammatory Mechanistic Pathways in Cell Models and Non-Human Systems

This compound and its closely related analog, cyanidin 3-O-glucoside, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Cytokine Production Modulation

In various in vitro models, cyanidin glycosides have been shown to effectively reduce the production of pro-inflammatory cytokines. For instance, in human adipocytes, cyanidin-3-O-glucoside (C3G) pretreatment has been observed to inhibit the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) induced by palmitic acid. d-nb.info This inhibitory effect was dose-dependent, with significant reductions seen even at low concentrations. d-nb.info Similarly, studies on human intestinal cells have shown that C3G can reduce the production of IL-8. plos.org In murine splenocytes, chokeberry extract, rich in this compound, inhibited lipopolysaccharide (LPS)-stimulated IL-6 production. nih.gov

| Model System | Inducer | Modulated Cytokines | Observed Effect |

| Human Adipocytes | Palmitic Acid | TNF-α, IL-6, IL-8, MCP-1 | Inhibition of gene expression d-nb.info |

| Human Intestinal Cells | Cytokine Mix | IL-8 | Reduced production plos.org |

| Murine Splenocytes | LPS | IL-6 | Inhibition of production nih.gov |

Transcription Factor Regulation (e.g., NF-κB)

A crucial mechanism underlying the anti-inflammatory effects of this compound involves the regulation of transcription factors, most notably nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of genes involved in inflammation. Studies have demonstrated that cyanidin-3-O-glucoside can inhibit the activation of the NF-κB pathway. nih.gov In human endothelial cells, C3G was found to protect against TNF-α-induced activation of NF-κB. acs.org This protective effect is achieved by preventing the nuclear translocation of NF-κB. nih.gov In intestinal epithelial cells, the selective inhibition of the NF-κB pathway is considered a primary mechanism for the protective effects of C3G against gut inflammation. nih.govmdpi.com Furthermore, in THP-1 macrophages, C3G and its liposomal formulation were shown to inhibit the phosphorylation of proteins involved in the NF-κB pathway, such as p65 and IκBα. nih.gov

| Cell Model | Inducer | Key Finding |

| Human Endothelial Cells | TNF-α | Protection against NF-κB activation acs.org |

| Human Intestinal Caco-2 Cells | TNF-α | Reduced nuclear translocation of NF-κB nih.gov |

| THP-1 Macrophages | LPS | Inhibition of p65 and IκBα phosphorylation nih.gov |

Cyclooxygenase and Lipoxygenase Pathway Interactions

Cyanidin glycosides also exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. In human intestinal cells, cyanidin-3-glucoside has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. plos.org Research has indicated that these compounds can down-regulate pro-oxidant systems by reducing the levels of COX-2. dovepress.com This suggests that the anti-inflammatory action of this compound is, in part, mediated through the suppression of these enzymatic pathways. mums.ac.ir

Neurobiological Mechanisms in Preclinical Models

This compound has demonstrated the ability to cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system. solabianutrition.com Preclinical studies have begun to uncover the neurobiological mechanisms underlying its potential neuroprotective and cognitive-enhancing properties. nih.govsolabianutrition.com

Influence on Neurogenesis and Neuronal Plasticity

Evidence suggests that this compound can positively influence neurogenesis and neuronal plasticity. solabianutrition.com Anthocyanins, in general, have been reported to improve neural communication and synaptic plasticity, which are fundamental for learning and memory. researchgate.net In aging mice, administration of cyanidin 3-O-β-galactoside was found to alleviate neuronal damage in the hippocampus and cortex. nih.gov Furthermore, studies with cyanidin-3-O-glucoside in a transgenic mouse model of Alzheimer's disease showed improved synaptic function and plasticity, indicated by the upregulation of synapse-associated proteins like synaptophysin and postsynaptic density protein-95. nih.gov Anthocyanin-rich extracts have also been shown to promote neurogenesis. researchgate.net

| Preclinical Model | Key Finding |

| Aging Mice | Alleviation of neuronal damage in hippocampus and cortex nih.gov |

| Alzheimer's Disease Mouse Model | Upregulation of synaptophysin and postsynaptic density protein-95 nih.gov |

Modulation of Neurotransmitter Systems (e.g., Acetylcholine (B1216132) Esterase Activity)

This compound has been shown to modulate neurotransmitter systems, particularly by inhibiting acetylcholine esterase (AChE) activity. solabianutrition.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels and improved neuronal signaling. solabianutrition.com Extracts from hawthorn fruit peel, which contain a high concentration of cyanidin-3-O-galactoside, have exhibited strong AChE inhibitory activity. medchemexpress.com In the hippocampus, this compound has been found to lower the activity of acetylcholine esterase, which can result in enhanced neuronal signaling. solabianutrition.com

Protection against Neuronal Damage in Non-Human Models

This compound (C3G), a prominent member of the anthocyanin family, has demonstrated significant neuroprotective effects in various non-human models. Research indicates that C3G can mitigate neuronal damage through several mechanisms, including reducing oxidative stress, modulating inflammatory pathways, and influencing cellular processes related to neurodegeneration.

In a study involving mice with Alzheimer's-like symptoms, oral administration of C3G was found to halt cognitive decline induced by amyloid-β peptide. mdpi.com This was achieved by reducing the levels of both soluble and insoluble amyloid-β peptides in the cortical and hippocampal regions of the brain. nih.gov Furthermore, C3G treatment led to a decrease in the protein expression of amyloid precursor protein (APP), presenilin-1 (PS-1), and β-secretase (BACE1), all of which are key players in the amyloidogenic pathway that produces toxic amyloid-β plaques. nih.gov

Another investigation using a mouse model of a high-fat/high-sugar diet revealed that C3G treatment preserved the health of neurons and synapses, thereby conserving cognitive function. sciopen.com The neuroprotective effect in this model was attributed to C3G's ability to improve glucose uptake and metabolism in skeletal muscle, which is crucial for maintaining a stable glucose supply to the brain. sciopen.com Additionally, C3G significantly increased the levels of glucose-derived tricarboxylic acid (TCA) cycle intermediates in the brain and regulated the activities of mitochondrial respiratory chain complexes, highlighting its positive influence on both peripheral and brain bioenergetics. sciopen.com

Studies on cultured neuronal cells have also provided insights into the neuroprotective mechanisms of C3G. In human neuroblastoma SH-SY5Y cells, C3G has been shown to protect against neuronal cell death induced by reactive oxygen species (ROS), apoptosis, and inflammation. scirp.org It has been observed to mitigate glutamate-induced neurotoxicity by reducing oxidative stress, preserving mitochondrial function, and decreasing caspase-dependent apoptosis. mdpi.com

The neuroprotective activities of anthocyanins like C3G are also linked to the activation of the Nrf2 antioxidant defense system. mdpi.com In aged rats, a diet rich in anthocyanins increased Nrf2 levels in the hippocampus and prefrontal cortex, leading to enhanced expression of antioxidant enzymes. mdpi.com

Table 1: Summary of Neuroprotective Effects of this compound in Non-Human Models

| Model System | Key Findings | Putative Mechanisms of Action |

| APPswe/PS1ΔE9 Transgenic Mice (Alzheimer's Disease Model) | Reduced soluble and insoluble Aβ peptides; Decreased expression of APP, PS-1, and BACE1; Mitigated tau phosphorylation; Improved synaptic function. nih.gov | Inhibition of amyloidogenic pathway; Regulation of autophagy; Modulation of PI3K/Akt/GSK3β signaling. nih.gov |

| High-Fat/High-Sugar Diet-Fed Mice | Conserved neuron and synapse health; Improved cognitive function. sciopen.com | Enhanced peripheral and brain glucose metabolism; Increased TCA cycle intermediates in the brain; Regulated mitochondrial respiratory chain complexes. sciopen.com |

| Glutamate-Treated HT22 Cells | Reduced glutamate-triggered cell death. mdpi.com | Mitigation of oxidative stress; Preservation of mitochondrial function; Reduction of caspase-dependent apoptosis. mdpi.com |

| Aged Rats | Increased Nrf2 levels in the hippocampus and prefrontal cortex. mdpi.com | Activation of the Nrf2 antioxidant defense system. mdpi.com |

| Human Neuroblastoma SH-SY5Y Cells | Protected against cell death from ROS, apoptosis, and inflammation. scirp.org | Antioxidant capacity; Anti-inflammatory and anti-apoptotic effects. scirp.org |

Influence on Gene Expression and Epigenetic Regulation

This compound has been shown to exert a significant influence on gene expression and epigenetic regulatory mechanisms. These effects are increasingly being recognized as key contributors to its diverse biological activities.

Transcriptomic Alterations in Cellular Systems

Transcriptome analysis has revealed that C3G can modulate the expression of a wide range of genes involved in various cellular processes. In a study using a mouse model of Alzheimer's disease, a comparative whole-transcriptome analysis of the spleen identified differentially expressed genes (DEGs) involved in clearing reactive oxygen species, inflammation, and immune responses following C3G treatment. nih.gov This suggests that C3G's immunomodulatory and antioxidant effects are, at least in part, mediated through the regulation of gene expression. nih.gov

In another study on MC3T3-E1 mouse osteoblast-like cells, RNA sequencing (RNA-seq) analysis showed that C3G treatment led to significant changes in the expression of genes related to lysosome organization and function. frontiersin.org This is noteworthy as lysosomes are crucial for the biogenesis and mineralization processes in osteoblasts. frontiersin.org The study also implicated Glycosylphosphatidylinositol (GPI)-anchor biosynthesis and protein processing in the endoplasmic reticulum as pathways affected by C3G. frontiersin.org

Furthermore, in human endothelial cells, C3G has been found to counteract the inflammatory effects of TNF-α by preventing the activation of NF-κB and the subsequent increased gene expression of adhesion molecules. acs.org This highlights C3G's role in modulating gene expression related to vascular inflammation.

Table 2: Selected Transcriptomic Alterations Induced by this compound

| Cellular System | Key Transcriptomic Changes | Associated Biological Processes |

| Spleen of Alzheimer's Disease Mouse Model | Differentially expressed genes involved in antioxidant and immune responses. nih.gov | Antioxidant defense; Immunomodulation. nih.gov |

| MC3T3-E1 Osteoblast-like Cells | Altered expression of genes related to lysosomes, GPI-anchor biosynthesis, and endoplasmic reticulum protein processing. frontiersin.org | Osteogenesis; Cellular metabolism. frontiersin.org |

| Human Endothelial Cells (TNF-α-induced) | Decreased gene expression of adhesion molecules. acs.org | Anti-inflammatory response. acs.org |

| Red-stemmed Alfalfa | Upregulation of structural genes in the anthocyanin biosynthesis pathway (PAL, 4CL, CHS, F3H, ANR, DFR, ANS, FLS). researchgate.net | Anthocyanin biosynthesis and accumulation. researchgate.net |

MicroRNA and Non-coding RNA Modulation

Emerging evidence suggests that C3G can influence the expression of microRNAs (miRNAs) and other non-coding RNAs, which are critical regulators of gene expression. In a study investigating liver carcinogenesis in a rat model, administration of a related compound, cyanidin-3-O-glucoside, was found to dose-dependently decrease the expression of the long non-coding RNA MALAT1 and increase the levels of miR-125b. nih.govwjgnet.com These non-coding RNAs are involved in regulating the cell cycle and mitotic spindle assembly. nih.govwjgnet.com

Another study on hepatocellular carcinoma investigated the effect of cyanidin-3-glucoside on the hsa_circ_0001345/miRNA106b/ATG16L1 axis. nih.govnih.gov The findings from this research point towards a protective mechanism against hepatocellular carcinoma through the modulation of this circular RNA and microRNA axis, which is involved in autophagy. nih.govnih.govresearchgate.net While this research was conducted with the glucoside form, it provides a strong indication of the potential for C3G to act through similar non-coding RNA pathways.

Although direct studies on C3G and its specific modulation of a wide range of miRNAs and non-coding RNAs are still developing, the existing research on closely related anthocyanins strongly supports this as a significant mechanism of its biological activity.

Histone Modification and DNA Methylation Effects

This compound and its related compounds have been shown to influence epigenetic modifications such as histone modification and DNA methylation. These modifications play a crucial role in regulating gene expression without altering the DNA sequence itself.

A study investigating the effects of different diets on the genome-wide distribution of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) in mouse liver found that a diet enriched with cyanidin-3-O-glucoside had a broad impact. mdpi.comnih.gov H3K4me3 is a histone mark associated with the promoters of active genes. mdpi.com The study suggests that the beneficial health effects of cyanidin may be mediated through such epigenetic mechanisms. mdpi.comnih.gov

DNA methylation is another key epigenetic mechanism that can be influenced by dietary components. In the context of fruit development and coloration, which involves anthocyanin biosynthesis, DNA methylation has been shown to regulate the expression of relevant genes. researchgate.net For instance, in apples, the red and green stripe patterns are associated with differences in the methylation of the promoter regions of genes that regulate anthocyanin synthesis. researchgate.net While not a direct study on the health effects in animal models, this demonstrates the principle that anthocyanin-related pathways are subject to regulation by DNA methylation.

Research on the impact of a blueberry dry extract, rich in anthocyanins, on patients with colorectal adenocarcinomas showed that acute intake could regulate DNA methylation, although with inter-individual variability. nih.gov Furthermore, in the context of fruit ripening, changes in DNA and histone methylation levels have been shown to inhibit the biosynthesis of anthocyanins and carotenoids. acs.org These findings collectively suggest that the biological activities of C3G are likely intertwined with its ability to modulate the epigenetic landscape of cells.

Metabolism and Bioavailability Research Mechanistic Perspective

In Vitro and Preclinical Absorption and Transport Mechanisms

The initial steps of bioavailability involve the passage of the compound across the intestinal barrier. Studies using cell culture models that mimic the human intestine provide valuable insights into this process.

Caco-2 cell monolayers, a widely used in vitro model for the intestinal epithelium, have been instrumental in studying the absorption of anthocyanins. While much of the research has focused on the more common cyanidin-3-O-glucoside (C3G), the findings offer a strong basis for understanding the behavior of cyanidin (B77932) 3-O-galactoside due to their structural similarity.

Studies have shown that anthocyanins like C3G can be transported across Caco-2 cell monolayers, although the efficiency is relatively low. nih.gov The transport occurs in both the apical to basolateral and basolateral to apical directions, with the former being significantly higher, suggesting a net absorption. nih.gov The integrity of the Caco-2 cell monolayer is crucial for these studies. Inflammatory mediators like tumor necrosis factor-alpha (TNF-α) can increase the permeability of the monolayer, a process that can be counteracted by certain anthocyanins. rsc.orgresearchgate.net Specifically, cyanidin and delphinidin (B77816) glycosides have been shown to protect the monolayer from inflammation-induced permeability, a property not shared to the same extent by malvidin (B83408), peonidin (B1209262), and petunidin (B3231668) glycosides. rsc.orgresearchgate.net This protective effect is associated with the inhibition of the NF-κB signaling pathway. rsc.orgconicet.gov.ar

| Compound | Model System | Key Findings | References |

|---|---|---|---|

| Cyanidin-3-O-glucoside (C3G) | Caco-2 cell monolayers | Transported across monolayers, with higher apical to basolateral transport. Absorption is relatively low. | nih.gov |

| Cyanidin and Delphinidin Glycosides | TNF-α treated Caco-2 cell monolayers | Protected against TNF-α-induced increases in monolayer permeability by inhibiting NF-κB signaling. | rsc.orgresearchgate.netconicet.gov.ar |

| Malvidin, Peonidin, and Petunidin Glycosides | TNF-α treated Caco-2 cell monolayers | Showed less protective effect against inflammation-induced permeability compared to cyanidin and delphinidin glycosides. | rsc.orgresearchgate.net |

The transport of anthocyanins across the intestinal epithelium is not solely a passive process; it involves the action of specific membrane transporter proteins. For the structurally similar cyanidin-3-O-glucoside, research has identified key transporters. The sodium-dependent glucose transporter 1 (SGLT1) and the glucose transporter 2 (GLUT2) have been shown to play a significant role in its absorption in Caco-2 cells. nih.gov Inhibition or silencing of these transporters leads to a significant decrease in C3G transport. nih.gov

More recent research has identified cyanidin-3-O-galactoside as a potent inhibitor of the human concentrative nucleoside transporter 2 (CNT2). nih.gov This interaction suggests a potential role for CNT2 in the transport or metabolic effects of this specific anthocyanin. nih.gov Furthermore, studies on various anthocyanins have indicated interactions with other transporters, such as the organic anion-transporting polypeptides OATP1B1 and OATP1B3 in liver cells, which are involved in the uptake of various compounds from the blood. rsc.org Specifically, malvidin-3-O-galactoside chloride was found to increase the expression of OATP1B1. rsc.org While this is a different anthocyanin, it points to the general capacity of anthocyanin glycosides to interact with and modulate the expression of important transporter proteins.

| Compound | Transporter | Interaction Type | Cell/System Model | References |

|---|---|---|---|---|

| Cyanidin-3-O-glucoside | SGLT1, GLUT2 | Substrate for transport | Caco-2 cells | nih.gov |

| Cyanidin-3-O-galactoside | CNT2 | Inhibitor (IC50 = 9.40 μM) | In vitro assay | nih.gov |

| Malvidin-3-O-galactoside | OATP1B1 | Inducer of expression | Human hepatocytes | rsc.org |

Intestinal Permeability Studies in Cell Monolayers

Biotransformation Pathways and Enzymatic Roles

Once absorbed, this compound undergoes extensive biotransformation, a process that significantly alters its structure and potential biological activity. This metabolism occurs in several phases, primarily in the intestine and liver.

Phase II metabolism is a major route for the biotransformation of anthocyanins. wikipedia.orgnih.gov This involves the conjugation of the anthocyanin molecule with polar groups, such as glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation), which facilitates their excretion. wikipedia.orgmdpi.com Studies have shown that after consumption of lingonberries, which are rich in cyanidin-3-O-galactoside, both methylated and glucuronidated metabolites of the parent compound are found in the urine, indicating that these are important metabolic pathways. researchgate.net In fact, these metabolites can represent over 50% of the total excreted cyanidin. researchgate.net

The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). mdpi.comresearchgate.net Chemical hemisynthesis has been used to produce sulfated derivatives of cyanidin-3-O-glucoside for use as reference standards, confirming that sulfation can occur on both the A and B rings of the cyanidin backbone. nih.govkubikat.org Analysis of human urine after blackberry consumption revealed the presence of sulfated derivatives of both cyanidin-3-O-glucoside and its aglycone, cyanidin. kubikat.org

Before or after absorption, the galactose sugar moiety can be cleaved from the cyanidin backbone, a process known as deglycosylation. This reaction is catalyzed by glycosidase enzymes. researchgate.net Gut bacteria are known to catalyze the deglycosylation of the related cyanidin-3-O-glucoside. cambridge.org The removal of the sugar moiety yields the aglycone, cyanidin, which can then undergo further metabolism. cambridge.orgmdpi.com While mammalian glycosidases are thought to have limited action on anthocyanins, the gut microbiota plays a significant role in this process. cambridge.org

For anthocyanins, after the initial deglycosylation, the cyanidin aglycone can be a substrate for both Phase I and Phase II enzymes. mdpi.com In addition to glucuronidation and sulfation, methylation by catechol-O-methyltransferase (COMT) is another key Phase II reaction, leading to the formation of peonidin derivatives from cyanidin. mdpi.comcambridge.org The intact this compound can also be a substrate for these conjugating enzymes. researchgate.net The resulting metabolites, which include glucuronidated, sulfated, and methylated forms of both the original glycoside and the aglycone, are the primary forms found in circulation and excreted in the urine. mdpi.comresearchgate.net

| Pathway | Key Enzymes | Metabolites Formed | References |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Cyanidin-galactoside-glucuronides, Cyanidin-glucuronides | mdpi.comresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Cyanidin-galactoside-sulfates, Cyanidin-sulfates | nih.govkubikat.org |

| Deglycosylation | Glycosidases (microbial) | Cyanidin (aglycone) | researchgate.netcambridge.org |

| Methylation | Catechol-O-methyltransferase (COMT) | Peonidin derivatives | mdpi.comcambridge.org |

Deglycosylation by Glycosidases

Interaction with the Gut Microbiota and Metabolic Impact

The interaction between this compound and the gut microbiota is a bidirectional relationship. The compound is metabolized by intestinal bacteria, and in turn, it can modulate the composition and function of the microbiome.

Upon reaching the colon, this compound, like other anthocyanins, undergoes extensive transformation by the resident microbiota. The initial and rate-limiting step is the cleavage of the O-glycosidic bond, which releases the galactose sugar and the cyanidin aglycone. This deglycosylation is carried out by bacterial enzymes, specifically β-galactosidases.

Following deglycosylation, the unstable cyanidin aglycone is further degraded. This process involves the breakdown of its heterocyclic C-ring structure. This degradation yields a variety of smaller phenolic compounds. The primary and most consistently reported metabolite from the B-ring of cyanidin is protocatechuic acid. frontiersin.orgmdpi.comfrontiersin.org The A-ring is typically converted to phloroglucinaldehyde. mdpi.commdpi.com

These primary metabolites can undergo further microbial metabolism, including dehydroxylation and decarboxylation, leading to a range of simpler phenolic acids. mdpi.com While not specifically documented for this compound, studies on Cyanidin-3-O-glucoside have identified metabolites such as vanillic acid, ferulic acid, p-coumaric acid, and various phenylpropionic acids in the colon. frontiersin.orgmdpi.com It is highly probable that this compound degradation follows a similar pathway, producing a comparable spectrum of phenolic acid metabolites.

Table 1: Predicted Microbial Metabolites of this compound

| Precursor Compound | Initial Transformation Step | Primary Metabolites | Further Metabolites |

|---|---|---|---|